

D-Glucose-1-13C chemical structure and properties for beginners.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Glucose-1-13C**

Cat. No.: **B118783**

[Get Quote](#)

A Technical Guide to D-Glucose-1-13C for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-1-13C is a stable, non-radioactive isotopically labeled form of glucose, a central molecule in cellular metabolism. In this molecule, the carbon atom at the first position (C-1) is replaced with its heavy isotope, ¹³C. This specific labeling makes it an invaluable tracer for elucidating metabolic pathways and quantifying their fluxes in real-time. Its primary application is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to measure the rates of intracellular reactions.^[1] By tracing the journey of the ¹³C atom as it is incorporated into downstream metabolites, researchers can gain a detailed snapshot of cellular physiology, identify metabolic bottlenecks, and understand how metabolism is altered in disease states such as cancer or during drug treatment.^{[1][2]}

Chemical Structure and Properties

D-Glucose-1-¹³C shares the same fundamental structure as its unlabeled counterpart, D-glucose. It exists as an equilibrium mixture of α - and β -pyranose anomers in solution. The key distinction is the presence of a ¹³C isotope at the anomeric carbon position.

IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)(2¹³C)oxane-2,3,4,5-tetrol

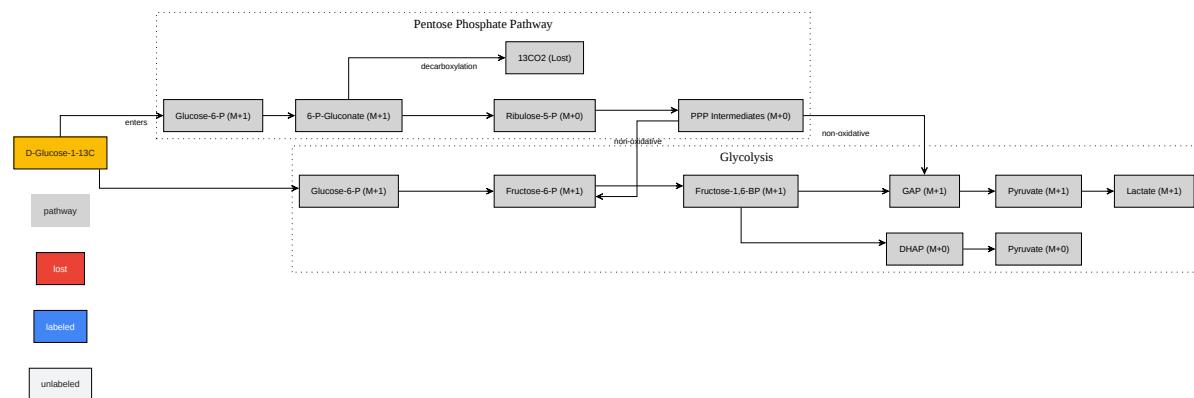
Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of D-Glucose-1-¹³C.

Property	Value
Molecular Formula	¹³ CC ₅ H ₁₂ O ₆
Molecular Weight	181.15 g/mol
CAS Number	40762-22-9
Appearance	White to off-white powder
Melting Point	150-152 °C
Isotopic Purity	≥99 atom % ¹³ C
Optical Activity	[\alpha]25/D +52.0°, c = 2 in H ₂ O (trace NH ₄ OH)

Table 1: Physicochemical Properties of D-Glucose-1-¹³C.

Spectroscopic Property	Description
¹³ C NMR	In D ₂ O, the ¹³ C-labeled C-1 carbon exhibits characteristic chemical shifts that differ for the α and β anomers. Typical shifts are approximately 92.7 ppm (α-anomer) and 96.5 ppm (β-anomer). [3][4] The presence of the ¹³ C label can also cause small, measurable isotope shifts on adjacent proton (¹ H) signals.[5]
Mass Spectrometry (MS)	The mass shift is M+1 compared to unlabeled glucose. Fragmentation patterns in MS, particularly after derivatization, can be used to track the position of the ¹³ C label.[6] For instance, derivatization to methylglucosamine favors cleavage between C-1 and C-2, allowing for clear differentiation of C-1 labeled glucose. [6][7]


Table 2: Spectroscopic Data for D-Glucose-1-¹³C.

Metabolic Tracing with D-Glucose-1-¹³C

When cells are cultured in a medium where standard glucose is replaced by D-Glucose-1-¹³C, the labeled carbon enters central carbon metabolism. Its fate provides critical information about the relative activities of glycolysis and the Pentose Phosphate Pathway (PPP).

- Glycolysis: If [1-¹³C]glucose proceeds through glycolysis, the six-carbon molecule is cleaved into two three-carbon molecules of pyruvate. This process results in a 1:1 mixture of unlabeled pyruvate and pyruvate labeled at the C-3 position.[8]
- Pentose Phosphate Pathway (PPP): If [1-¹³C]glucose enters the oxidative branch of the PPP, the C-1 carbon is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.[8] Consequently, all downstream metabolites derived from this pathway, including pyruvate, will be unlabeled.[8]

By measuring the isotopic enrichment in key metabolites like lactate and protein-bound amino acids (which are synthesized from glycolytic and TCA cycle intermediates), the split ratio between glycolysis and the PPP can be accurately determined.[8][9]

[Click to download full resolution via product page](#)

Caption: Fate of ^{13}C from D-Glucose-1- ^{13}C in Glycolysis and the PPP.

Experimental Protocols

A successful ^{13}C -MFA experiment requires careful planning and execution, from cell culture to data analysis. The following sections provide detailed methodologies for key stages of the workflow.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the labeling of adherent mammalian cells to achieve a metabolic and isotopic steady state.

Materials:

- Adherent mammalian cell line
- Standard cell culture medium (e.g., DMEM) and glucose-free DMEM
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose
- D-Glucose-1-¹³C
- Sterile PBS, tissue culture plates, and incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach exponential growth phase (approx. 80% confluence) at the time of harvest. Allow cells to adhere and grow in standard medium for at least 24 hours.
- Preparation of Labeling Medium: Prepare the ¹³C-labeling medium using glucose-free DMEM. Supplement it with D-Glucose-1-¹³C to the desired final concentration (e.g., 25 mM for high-glucose DMEM). Add dFBS (e.g., 10%) and other necessary supplements (e.g., L-glutamine). Warm the medium to 37°C before use.[10]
- Initiate Labeling: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled glucose.[10]
- Add Labeled Medium: Add the pre-warmed ¹³C-labeling medium to each well.
- Incubation: Return the plates to the incubator. The incubation time should be sufficient to achieve an isotopic steady state, which is typically at least 5-6 cell doubling times.[1] For rapidly proliferating cancer cells, 24-48 hours may be sufficient for many central metabolites to approach steady-state labeling.[11]

Protocol 2: Metabolite Quenching and Extraction

This protocol is critical for halting all enzymatic activity to accurately capture the metabolic state at the time of harvest.

Materials:

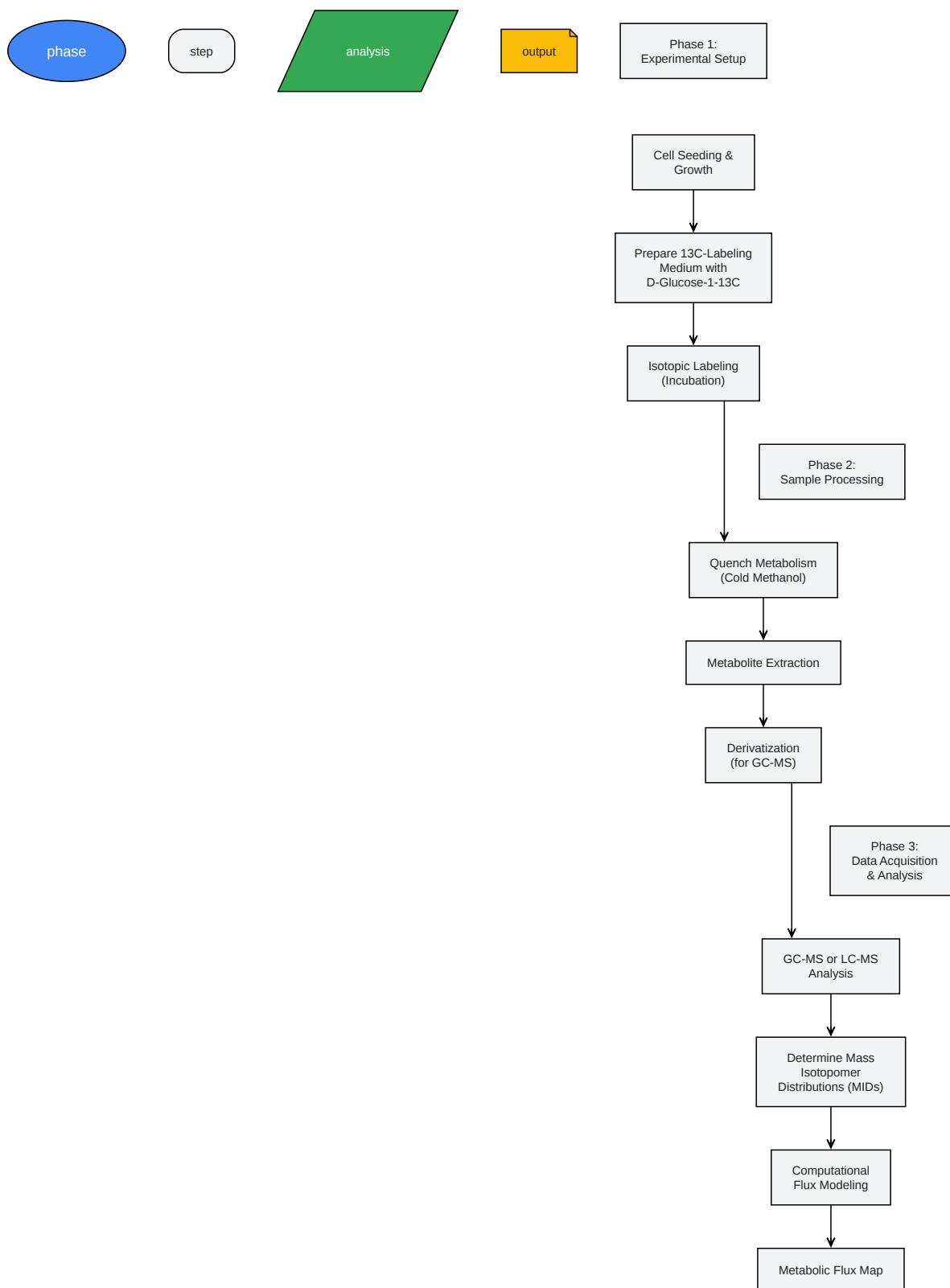
- Ice-cold 80% Methanol (-80°C)
- Cell scraper
- Dry ice
- Microcentrifuge tubes (pre-chilled)
- Centrifuge (refrigerated at 4°C)

Procedure:

- Quenching: At the end of the labeling period, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[\[12\]](#)
- Cell Lysis and Collection: Scrape the frozen cells from the bottom of the wells using a pre-chilled cell scraper. Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[\[1\]](#)[\[12\]](#)
- Pellet Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet insoluble components like proteins and DNA.[\[1\]](#)
- Supernatant Collection: Carefully transfer the supernatant, which contains the polar intracellular metabolites, to a new clean tube. This extract is now ready for analysis.
- Storage: Store the metabolite extracts at -80°C until analysis. The remaining protein pellet can also be stored at -80°C for analysis of protein-bound amino acids.[\[1\]](#)

Protocol 3: Sample Preparation and GC-MS Analysis

For GC-MS analysis, polar metabolites must be chemically derivatized to make them volatile. This protocol describes a common method for derivatizing amino acids from protein


hydrolysates.

Materials:

- 6 M HCl
- Pyridine
- N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
- Heating block or oven
- Nitrogen gas stream or vacuum concentrator

Procedure:

- Protein Hydrolysis (from pellet in Protocol 2): Add 6 M HCl to the protein pellet and hydrolyze at 100-110°C for 12-24 hours. Afterwards, dry the hydrolysate completely under a nitrogen stream.[13]
- Derivatization: a. Reconstitute the dried metabolite extract or amino acid hydrolysate in pyridine. b. Add MTBSTFA (a common silylation agent). c. Incubate the mixture at 60-100°C for 30-60 minutes to form TBDMS derivatives.[13]
- GC-MS Analysis: a. After cooling, transfer the derivatized sample to a GC-MS vial. b. GC Parameters: Use a mid-polarity column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), holds for 2-3 minutes, and then ramps at 5-15°C/min to a final temperature of 300-320°C.[13] c. MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and their mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[14]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis study.

Conclusion

D-Glucose-1-¹³C is a powerful and versatile tool for the quantitative analysis of central carbon metabolism. By providing a distinct isotopic signature that can be traced through glycolysis and the pentose phosphate pathway, it enables researchers to dissect complex metabolic networks with high precision. The detailed protocols and workflows presented in this guide offer a robust framework for designing and executing successful metabolic flux analysis experiments, ultimately advancing our understanding of cellular physiology in health and disease and aiding in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C isotope effects on ¹H chemical shifts: NMR spectral analysis of ¹³C-labelled D-glucose and some ¹³C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation and Quantification of C1 and C2 ¹³C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation and quantification of C1 and C2 (¹³)C-labeled glucose by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. ¹³C-labeled glucose for ¹³C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 13. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 14. A roadmap for interpreting ¹³C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Glucose-1-¹³C chemical structure and properties for beginners.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118783#d-glucose-1-13c-chemical-structure-and-properties-for-beginners>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com